molecular formula C19H24N6O B10928897 N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10928897
M. Wt: 352.4 g/mol
InChI Key: WQZOEERDNKCQTR-UHFFFAOYSA-N
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Description

N~4~-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

N~4~-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of N4-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that play a role in various biological processes.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are modulated by the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(1-BUTYL-5-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its cyclopropyl and butyl substituents, for example, may enhance its stability and bioavailability compared to other similar compounds.

Properties

Molecular Formula

C19H24N6O

Molecular Weight

352.4 g/mol

IUPAC Name

N-(1-butyl-5-methylpyrazol-3-yl)-6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H24N6O/c1-4-5-8-25-12(2)9-17(23-25)22-19(26)14-10-16(13-6-7-13)21-18-15(14)11-20-24(18)3/h9-11,13H,4-8H2,1-3H3,(H,22,23,26)

InChI Key

WQZOEERDNKCQTR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CC(=N1)NC(=O)C2=CC(=NC3=C2C=NN3C)C4CC4)C

Origin of Product

United States

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